4-Pyridinamine,3-methoxy-,1-oxide(9CI)
Description
Historical Context and Development of Pyridine N-Oxides
Pyridine N-oxides emerged as critical intermediates in the mid-20th century, with Jakob Meisenheimer’s 1926 synthesis of pyridine-N-oxide marking a foundational milestone. Early methods relied on peracid oxidations, but advances in catalysis (e.g., methylrhenium trioxides) and green chemistry (e.g., urea–hydrogen peroxide complexes) later expanded synthetic accessibility.
The development of 4-Pyridinamine,3-methoxy-,1-oxide(9CI) reflects broader trends in heterocyclic chemistry. Its synthesis often involves selective oxidation of precursor pyridines, as demonstrated in recent protocols using m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. Historically, such N-oxides were pivotal in drug discovery, enabling transformations like the Polonovski rearrangement and serving as ligands in coordination chemistry.
Nomenclature and Classification Systems
The compound adheres to IUPAC naming conventions:
- Root : Pyridine (six-membered aromatic ring with one nitrogen).
- Substituents :
- 3-methoxy: Methoxy (-OCH₃) at position 3.
- 4-amin: Amino (-NH₂) at position 4.
- 1-oxide: Oxygen bonded to the ring nitrogen.
| Property | Value | Source |
|---|---|---|
| CAS Registry | 115282-74-1 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| IUPAC Name | 4-Pyridinamine,3-methoxy-,1-oxide |
Alternative names include 3-methoxy-4-aminopyridine N-oxide and 4-amino-3-methoxypyridine 1-oxide. Classified under heterocyclic amines, it belongs to the pyridine-N-oxide family, distinguished by its substitution pattern.
Significance in Heterocyclic Chemistry
The compound’s reactivity is governed by its electronic structure:
- N-Oxide moiety : Enhances electrophilic substitution at ortho/para positions and facilitates nucleophilic reactions.
- Methoxy group : Directs regioselectivity in cross-coupling reactions via electron donation.
- Amino group : Enables functionalization through diazotization or acylation.
Key applications include:
- Synthetic intermediate : Used in the preparation of pharmaceuticals like niflumic acid analogs.
- Ligand design : Coordinates transition metals (e.g., Cu, Zn) in catalysis.
- Bioisostere : Mimics pyridones in drug design, improving solubility and binding affinity.
A comparative analysis of reactivity:
| Reaction Type | Substrate | Outcome |
|---|---|---|
| Nucleophilic Substitution | 3-Bromo-4-nitropyridine N-oxide | Amino group introduction |
| Cycloaddition | N-Oxide + Dienophiles | Fused heterocycles |
Relationship to Other Functionalized Pyridine Derivatives
4-Pyridinamine,3-methoxy-,1-oxide(9CI) shares structural motifs with several pharmacologically active compounds:
4-Methoxynicotinonitrile 1-oxide (CAS 220698-57-7):
3-Methyl-4-nitropyridine N-oxide (CAS 1074-98-2):
Pyridine-N-oxide (CAS 694-59-7):
Synthetic Comparisons :
Properties
CAS No. |
115282-74-1 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Synonyms |
4-Pyridinamine,3-methoxy-,1-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
The absence of a thiol (-SH) group distinguishes it from 3-Pyridinethiol,1-oxide(9CI), which may exhibit distinct redox properties .
Pharmacological Potential: The 4-aminopyridine core (shared with Avitrol®) is associated with potassium channel blockade, suggesting that the target compound’s methoxy modification could alter bioavailability or receptor affinity . N-Oxides generally exhibit improved solubility, which is critical for drug delivery systems .
Synthetic Challenges :
- Evidence indicates that bromination or deoxygenation of similar N-oxides (e.g., triazine oxides) is highly dependent on substituent electronic effects, implying that the methoxy group in the target compound may stabilize the N-oxide moiety against reduction .
Preparation Methods
N-Oxidation of 3-Methoxypyridine
The first step involves oxidizing 3-methoxypyridine to its N-oxide derivative. This is achieved using hydrogen peroxide (H₂O₂) in acetic acid under reflux.
Nitration of 3-Methoxy Pyridine N-Oxide
Nitration introduces a nitro group at position 4, guided by the N-oxide’s meta-directing effects.
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using iron in acetic acid.
-
Reaction Conditions :
Alternative Route: Direct N-Oxidation of 3-Methoxy-4-Aminopyridine
This method involves protecting the amino group during N-oxidation to prevent side reactions.
Protection of Amino Group
N-Oxidation of Protected Intermediate
Deprotection of Acetamide
-
Conditions : Hydrolysis with 6M HCl at 80°C for 3 hours.
Radiochemical Synthesis for Isotope Labeling
For applications in positron emission tomography (PET), carbon-11 labeling is achieved via methylation.
Synthesis of 3-Hydroxy-4-Aminopyridine N-Oxide
[¹¹C]Methylation of Hydroxyl Group
-
Substrate : 3-Hydroxy-4-aminopyridine N-oxide.
-
Methylating Agent : [¹¹C]Methyl iodide (MeI).
-
Catalyst : Pd(0)–Cu(I) cocktail in N-methyl-2-pyrrolidone (NMP).
-
Conditions : 25°C, 15 minutes.
-
Molar Activity : 129.5 GBq/μmol (radiochemical purity >99%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Sequential N-Oxidation | High scalability, minimal side products | Long reaction times (24–30 hours) | 70–88% |
| Direct N-Oxidation | Shorter timeline (18 hours) | Requires protection/deprotection steps | 70–78% |
| Radiochemical Synthesis | Enables PET imaging applications | Specialized equipment required | 51–65% |
Critical Reaction Parameters
-
N-Oxidation Efficiency : H₂O₂ concentration >30% and acidic conditions (pH 1–2) prevent over-oxidation.
-
Nitration Regioselectivity : The N-oxide group directs nitration to position 4, avoiding competition from methoxy’s ortho/para effects.
-
Amino Group Stability : Protection with acetyl prevents oxidation during N-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
